molecular formula C15H17NO2 B3006438 2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol CAS No. 62932-74-5

2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol

Cat. No.: B3006438
CAS No.: 62932-74-5
M. Wt: 243.306
InChI Key: QIYWBYUBHXYPGT-UHFFFAOYSA-N
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Description

2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol (CAS: CID 561809) is a β-amino alcohol derivative characterized by a benzyloxy-substituted phenyl ring attached to an ethanolamine backbone. Its molecular formula is C₁₅H₁₇NO₂ (MW: 243.3 g/mol), with the SMILES string C1=CC=C(C=C1)COC2=CC=CC(=C2)C(CN)O .

Properties

IUPAC Name

2-amino-1-(3-phenylmethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9,15,17H,10-11,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYWBYUBHXYPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol typically involves the reaction of 3-(benzyloxy)benzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Positional Isomerism
  • (1S)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol (CAS: 1787145-34-9): This positional isomer features the benzyloxy group at the 4-position instead of the 3-position.
Electron-Withdrawing Substituents
  • 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol (CAS: 1423025-48-2): Replacing benzyloxy with difluoromethoxy introduces electron-withdrawing fluorine atoms, increasing polarity and metabolic stability. The molecular formula becomes C₉H₁₀F₂NO₂ (MW: 218.18 g/mol), reducing lipophilicity compared to the target compound .
Heterocyclic Modifications
  • 2-Amino-1-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 2228381-21-1): Substitution of the phenyl ring with a pyrazole heterocycle introduces nitrogen atoms, altering hydrogen-bonding capacity and solubility. The difluoromethyl group further enhances oxidative stability .

Modifications to the Amino Alcohol Backbone

  • (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propan-1-ol (CAS: 938462-26-1): Extending the carbon chain between the amino and hydroxyl groups to a propanol backbone increases conformational flexibility. The trifluoromethyl group enhances lipophilicity (logP ~1.8) and resistance to enzymatic degradation .

Functional Group Additions

  • 2-Amino-1-(3-amino-4-(benzyloxy)phenyl)ethan-1-ol dihydrochloride (CAS: 67346-48-9): Addition of an amino group adjacent to the benzyloxy substituent introduces a second basic site, increasing water solubility and enabling salt formation. This modification is critical in prodrug designs .

Structural and Functional Comparison Table

Compound Name Molecular Formula Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications References
2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol C₁₅H₁₇NO₂ 3-Benzyloxy phenyl 243.3 β-agonist scaffold, moderate logP
(1S)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol C₁₅H₁₇NO₂ 4-Benzyloxy phenyl (positional isomer) 243.3 Altered receptor binding kinetics
2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol C₉H₁₀F₂NO₂ 3-Difluoromethoxy phenyl 218.18 Enhanced metabolic stability
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propan-1-ol C₁₀H₁₂F₃NO Propanol backbone, 3-CF₃ 235.21 Increased lipophilicity, CNS activity
2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol C₇H₁₅NO₂ Tetrahydropyran ring 173.22 Improved aqueous solubility

Biological Activity

2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol, an organic compound with the molecular formula C16H19NO2, exhibits a variety of biological activities that make it a subject of interest in pharmacological research. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features:

  • Amino group (-NH2) : Contributes to its biological activity.
  • Hydroxyl group (-OH) : Enhances solubility and interaction with biological macromolecules.
  • Benzyloxy group : Imparts unique chemical properties that influence its pharmacodynamics.

The molecular weight of this compound is approximately 273.33 g/mol, making it a moderately sized organic molecule suitable for various biological interactions.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

1. Enzyme Inhibition

Studies suggest that this compound may act as an inhibitor in enzymatic pathways, particularly those associated with neurodegenerative diseases like Alzheimer's. Its ability to form hydrogen bonds enhances its interaction with enzymes, potentially leading to inhibitory effects on specific metabolic pathways.

3. Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer properties by inhibiting the proliferation of certain cancer cell lines. Molecular docking studies indicate potential interactions with proteins involved in cell cycle regulation, although detailed experimental data are still required to confirm these findings .

Synthesis Methods

Several synthetic routes have been explored for the production of this compound:

  • Nucleophilic substitution reactions : These methods often involve the reaction of benzyloxy-substituted phenols with amino alcohols.
  • Reduction reactions : The reduction of appropriate precursors can yield the desired amino alcohol structure.

These synthetic pathways are significant in pharmaceutical chemistry, as they facilitate the development of this compound for therapeutic applications.

Comparative Analysis with Analogous Compounds

To understand the unique features of this compound, it is helpful to compare it with similar compounds:

Compound NameStructureUnique Features
3-(Benzyloxy)phenethylamine StructureLacks hydroxyl group; acts as a neurotransmitter precursor.
2-Amino-1-(4-hydroxyphenyl)ethanol StructureHydroxyl group on a different position; used in analgesics.
4-(Benzyloxy)-2-aminoacetophenone StructureContains an acetophenone moiety; used in dye synthesis.

The distinct combination of functional groups in this compound allows it to engage in diverse biological interactions, enhancing its potential therapeutic applications.

Case Study: Neuroprotective Effects

A study investigating compounds similar to this compound found that certain derivatives exhibited neuroprotective effects in vitro by reducing neuronal cell death induced by oxidative stress. The results indicated that these compounds could modulate signaling pathways associated with neuroprotection .

Case Study: Anticancer Activity

In another investigation, derivatives of this compound were tested against various cancer cell lines, showing significant inhibition of cell growth at non-cytotoxic concentrations. The study highlighted the potential for further development into anticancer agents based on structural modifications of the original compound .

Q & A

Q. What are the established synthetic routes for 2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol?

The synthesis typically involves multi-step organic reactions. A common approach starts with benzyl-protected phenolic intermediates. For example, 1-(4-benzyloxy-2-hydroxy-3-iodophenyl)ethanone can undergo condensation with substituted aryl groups, followed by reduction and amination steps to introduce the amino alcohol moiety. Reaction conditions often employ catalysts like palladium for cross-coupling or lithium aluminum hydride for selective reductions . Alternative routes may utilize reductive amination of ketone precursors with ammonia or alkylamines under hydrogenation conditions .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm the benzyloxy phenyl group and amino alcohol structure.
  • HPLC with UV detection (using C18 columns) to assess purity (>98% as per laboratory-grade standards) .
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation, particularly for chiral centers .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, lab coat, goggles) due to potential irritant properties of amino alcohols.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in a cool, dry place (<25°C) away from oxidizers, as benzyl ethers can decompose under heat .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Palladium-based catalysts (e.g., Pd/C) improve selectivity in hydrogenation steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates.
  • Temperature control : Maintain ≤60°C during amination to prevent racemization or side reactions .
  • Purification strategies : Use flash chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation .

Q. How to resolve contradictions in reported biological activity data?

  • Dose-response studies : Perform IC50 assays across multiple cell lines to account for tissue-specific effects.
  • Metabolic stability tests : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from artifact .
  • Structural analogs : Compare with derivatives lacking the benzyloxy group to isolate functional group contributions .

Q. What is the impact of purity on in vitro biological studies?

  • Impurities >2% (e.g., residual solvents or byproducts) can skew receptor-binding assays. Use USP-grade reference standards and validate purity via orthogonal methods (HPLC + NMR) .
  • Trace metal contamination (from catalysts) may inhibit enzymatic assays; employ chelating agents during purification .

Q. How can computational modeling guide the design of derivatives?

  • Docking studies : Map the amino alcohol moiety to target proteins (e.g., GPCRs or kinases) using software like AutoDock Vina.
  • QSAR models : Corolate substituent effects (e.g., benzyloxy positioning) with bioactivity data to prioritize synthetic targets .
  • MD simulations : Predict stability in physiological conditions (e.g., aqueous solubility, membrane permeability) .

Q. What stability challenges arise under varying storage conditions?

  • Hydrolysis : The benzyloxy group is susceptible to acidic/basic conditions. Store in neutral buffers (pH 6–8) .
  • Oxidation : Amino alcohols may degrade via autoxidation; add antioxidants (e.g., BHT) or store under inert gas .
  • Light sensitivity : Protect from UV exposure by using amber glass vials .

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